4-Chlorocinnamic acid

Description

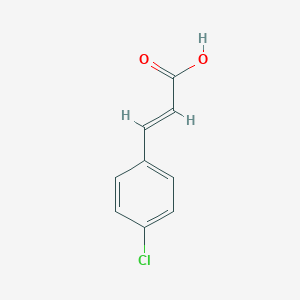

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-chlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLIFJYFGMHYDY-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001275521 | |

| Record name | (2E)-3-(4-Chlorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001275521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | 4-Chlorocinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20024 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

940-62-5, 1615-02-7 | |

| Record name | (2E)-3-(4-Chlorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=940-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-p-Chlorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamic acid, p-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-p-Chlorocinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-CHLOROCINNAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-CHLOROCINNAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(4-Chlorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001275521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-p-chlorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-chlorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Chlorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4-Chlorocinnamic acid (4-CCA), a compound of interest in various fields including pharmaceuticals, agrochemicals, and material science. This document details its physical and chemical characteristics, supported by experimental protocols for their determination.

Core Chemical and Physical Properties

This compound, with the CAS number 1615-02-7, is a white to off-white crystalline powder.[1] Its structure consists of a cinnamic acid backbone with a chlorine atom substituted at the para (4-position) of the phenyl ring.[2] This substitution significantly influences its chemical properties compared to unsubstituted cinnamic acid.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

| Identifier | Value |

| IUPAC Name | (2E)-3-(4-chlorophenyl)prop-2-enoic acid[2] |

| CAS Number | 1615-02-7[3] |

| Molecular Formula | C₉H₇ClO₂[3] |

| Molecular Weight | 182.60 g/mol [2][3] |

| Physical Property | Value |

| Melting Point | 248-250 °C[3][4] |

| Boiling Point (est.) | 260.71 °C (rough estimate)[4] |

| pKa | 4.41 (at 25 °C)[1] |

| Appearance | White to off-white crystalline powder[1][2] |

| Solubility | Solvent |

| Sparingly Soluble | Water[1] |

| Slightly Soluble | DMSO, Ethyl Acetate, Methanol[4] |

| Soluble in | Chloroform, Dichloromethane, Acetone[5] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Features |

| ¹H NMR (DMSO-d₆) | δ: 7.76 (d, J = 8.7 Hz, 2H), 7.57 (d, J = 15.9 Hz, 1H), 7.47 (d, J = 8.7 Hz, 2H)[6] |

| ¹³C NMR (DMSO-d₆) | δ: 167.39, 142.32, 136.55, 133.80, 130.64, 129.81, 127.82, 126.75, 121.03 ppm[6] |

| Infrared (IR) | Characteristic peaks for C=O (carboxylic acid), C=C (alkene), C-Cl, and aromatic C-H bonds. |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M+) at m/z 182, with a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at m/z 184)[2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the determination of its key chemical properties.

Synthesis of this compound via Perkin Condensation

The Perkin condensation is a classic method for the synthesis of cinnamic acids. This protocol is adapted for the synthesis of this compound.

Materials:

-

4-Chlorobenzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

10% Sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Ethanol

-

Activated charcoal

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beakers

-

Büchner funnel and flask

-

Filter paper

-

pH paper

Procedure:

-

Combine 4-chlorobenzaldehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask.

-

Attach a reflux condenser and heat the mixture in a heating mantle at approximately 180°C for 3-5 hours.

-

After cooling slightly, pour the reaction mixture into a beaker containing water.

-

Add 10% sodium hydroxide solution until the mixture is basic to dissolve the product as its sodium salt.

-

If unreacted aldehyde is present as an oil, it can be removed by extraction with a suitable solvent like diethyl ether.

-

Add a small amount of activated charcoal to the aqueous solution and heat to boiling.

-

Filter the hot solution to remove the charcoal.

-

Cool the filtrate and acidify with concentrated hydrochloric acid until precipitation of this compound is complete.

-

Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold water and dry them.

-

The product can be further purified by recrystallization from ethanol.

Determination of Melting Point

The melting point is a critical indicator of purity.

Materials:

-

Dry, powdered sample of this compound

-

Capillary tubes

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20°C below the expected melting point (248-250°C).

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted (the end of the melting range).

-

A sharp melting range (1-2°C) is indicative of a pure compound.

Determination of pKa by Potentiometric Titration

This method provides an accurate determination of the acid dissociation constant.

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

Ethanol (or other suitable co-solvent)

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of a water/ethanol mixture (a co-solvent is necessary due to the low water solubility).

-

Calibrate the pH meter using standard buffer solutions.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Fill the burette with the standardized NaOH solution.

-

Record the initial pH of the this compound solution.

-

Add the NaOH solution in small, known increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration past the equivalence point (the point of the steepest pH change).

-

Plot a graph of pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can also be determined from the first derivative of the titration curve.

Determination of Solubility

The shake-flask method is a standard procedure for determining the solubility of a solid in a solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol)

-

Vials with screw caps

-

Shaker or orbital incubator set to a constant temperature

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Seal the vial and place it on a shaker at a constant temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

-

Dilute the filtered solution to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted solution using a pre-established calibration curve.

-

Calculate the original solubility based on the dilution factor.

Logical Relationships and Experimental Workflows

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. fchpt.stuba.sk [fchpt.stuba.sk]

- 2. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. athabascau.ca [athabascau.ca]

An In-depth Technical Guide to the Safety of 4-Chlorocinnamic Acid (CAS 1615-02-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 4-Chlorocinnamic acid (CAS 1615-02-7), a compound of interest in various research and development fields, including pharmaceuticals and antimicrobials. This document summarizes key toxicological data, outlines relevant experimental protocols, and visualizes associated biological and procedural pathways to support informed handling and risk assessment.

Chemical and Physical Properties

This compound, with the chemical formula C₉H₇ClO₂, is a white to off-white crystalline powder.[1] It is characterized as an organochlorine compound derived from trans-cinnamic acid with a chloro substituent at the 4-position of the phenyl ring.[2]

| Property | Value | Reference(s) |

| CAS Number | 1615-02-7 | [1][3][4] |

| Molecular Formula | C₉H₇ClO₂ | [1][4] |

| Molecular Weight | 182.60 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 248 - 250 °C | [3][4] |

| Solubility | Sparingly soluble in water | [1] |

| Synonyms | p-Chlorocinnamic acid, 3-(4-chlorophenyl)acrylic acid | [1][3] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity and irritation.

GHS Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word | Reference(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 | Warning | [2][4][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 | Warning | [2][6] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 | Warning | [2][6] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | GHS07 | Warning | [7][8] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | GHS07 | Warning | [8] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | GHS07 | Warning | [8] |

Toxicological Data Summary

The available toxicological data for this compound is primarily focused on acute effects. Data on chronic toxicity, carcinogenicity, and reproductive toxicity are limited.

| Endpoint | Species | Route | Value & Units | Classification | Reference(s) |

| Acute Oral Toxicity | Mouse | Oral | LD₅₀: 1,622 mg/kg | Harmful if swallowed | [3] |

| Anticonvulsant Activity | Mouse | i.p. | ED₅₀: 75.72 mg/kg (scPTZ model) | - | [9] |

| Neurotoxicity | Mouse | i.p. | TD₅₀: > 500 mg/kg (Rotarod test) | - | [9] |

| Tyrosinase Inhibition (monophenolase) | - | In vitro | IC₅₀: 0.477 mM | - | [10] |

| Tyrosinase Inhibition (diphenolase) | - | In vitro | IC₅₀: 0.229 mM | - | [10] |

| Antifungal Activity (vs. C. gloeosporioides) | - | In vitro | ~65% mycelial growth inhibition at 0.5 mg/mL | - | [10] |

-

Carcinogenicity: Not identified as a probable, possible, or confirmed human carcinogen by IARC.[3] The toxicological properties have not been fully investigated.[1]

-

Other Toxic Effects: Intraperitoneal lethal-dose studies in mice reported changes in motor activity, ataxia, and rigidity.[2]

Experimental Protocols for Safety Assessment

The following sections detail the standard methodologies for key toxicological assessments, based on internationally recognized OECD guidelines. These protocols provide a framework for generating the safety data presented above.

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.[1]

Methodology:

-

Test Animals: Healthy, young adult rodents (e.g., rats) are used. Animals are fasted overnight prior to administration of the test substance.[1]

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or cannula. If a single dose is not feasible, the dose can be given in smaller fractions over a period not exceeding 24 hours.[1]

-

Dose Levels: At least 5 rodents of the same sex are used for each dose level. A sufficient number of dose levels are used to produce a dose-response curve and permit the determination of an LD₅₀.[1]

-

Observation Period: Animals are observed for a minimum of 14 days. All clinical signs, including behavioral changes, and mortality are recorded. Body weight is measured weekly.[1]

-

Pathology: All animals (including those that die during the test and survivors at termination) are subjected to a gross necropsy.

-

Data Analysis: The LD₅₀ is calculated using a statistical method. The relationship between dose and the incidence/severity of toxic effects is evaluated.[1]

Acute Dermal Irritation (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.[6][11]

Methodology:

-

Test Animals: Healthy, young adult albino rabbits are typically used.[11][12]

-

Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animal.

-

Dose Application: A single dose of 0.5 g of the solid test substance (moistened with a small amount of water) is applied to a small area of skin (approx. 6 cm²) under a gauze patch.[11] An untreated area of skin serves as a control.[12]

-

Exposure Period: The exposure period is 4 hours. After exposure, residual test substance is removed.[11][12]

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.[11]

-

Scoring: Skin reactions are scored according to a standardized grading system (e.g., Draize scale). The substance is considered an irritant if the observed effects persist.[6]

Acute Eye Irritation (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye after a single application.[3][4]

Methodology:

-

Test Animals: Healthy, young adult albino rabbits are used. Both eyes are examined for pre-existing defects before the test.[4]

-

Anesthesia: To minimize pain and distress, the use of topical anesthetics and systemic analgesics is strongly recommended.[3]

-

Dose Application: A single dose (e.g., 0.1 g for a solid) is applied into the conjunctival sac of one eye. The eyelids are gently held together for about one second. The other eye remains untreated and serves as a control.[3][4]

-

Initial Test: The test is initially performed on a single animal. If severe or corrosive effects are observed, no further testing is conducted.[3]

-

Confirmatory Test: If the initial test does not show severe effects, the response is confirmed using up to two additional animals.[4]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[10] The degree of irritation is scored for the cornea, iris, and conjunctiva. The observation period can be extended up to 21 days to evaluate the reversibility of the effects.[5]

Potential Mechanisms of Action & Signaling Pathways

Research suggests that this compound and its derivatives possess several biological activities. The following diagrams illustrate putative signaling pathways based on studies of these compounds and related structures.

Putative Antifungal Mechanism of Action

Derivatives of this compound have shown antifungal activity, particularly against Candida species. Molecular docking studies suggest that these compounds may act by inhibiting the enzyme 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway in fungi.[13][14] Ergosterol is an essential component of the fungal cell membrane.

Putative Anti-Inflammatory Signaling Pathway

Cinnamic acid and its derivatives have demonstrated anti-inflammatory properties. A proposed mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[15] By inhibiting TLR4 activation, these compounds can suppress the downstream activation of nuclear factor kappa B (NF-κB), a key transcription factor that drives the expression of pro-inflammatory cytokines like TNF-α and IL-6.[15][16]

Handling and Storage Recommendations

Given the identified hazards, appropriate safety precautions are mandatory when handling this compound.

-

Engineering Controls: Use in a well-ventilated area. Provide appropriate exhaust ventilation at places where dust is formed.[3]

-

Personal Protective Equipment (PPE):

-

Safe Handling Practices: Avoid contact with skin and eyes. Avoid formation and inhalation of dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][6]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[3][6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

Accidental Release and First Aid Measures

-

Accidental Release: Use personal protective equipment. Avoid dust formation. Sweep up and shovel the material into a suitable, closed container for disposal. Do not let the product enter drains.[3]

-

First Aid:

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

-

In Case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[6]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3][6]

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[6]

-

This guide is intended to provide detailed safety and toxicological information to trained professionals. All laboratory work should be conducted in accordance with established safety protocols and a thorough risk assessment specific to the planned experimental procedures.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. nucro-technics.com [nucro-technics.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. oecd.org [oecd.org]

- 8. scribd.com [scribd.com]

- 9. Anticonvulsant Activity of Halogen-Substituted Cinnamic Acid Derivatives and Their Effects on Glycosylation of PTZ-Induced Chronic Epilepsy in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial Activity of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

methods for the synthesis of 4-Chlorocinnamic acid

An In-depth Technical Guide to the Synthesis of 4-Chlorocinnamic Acid

For researchers, scientists, and professionals in drug development, this compound is a valuable building block in the synthesis of a variety of pharmacologically active compounds and materials. Its derivatives have shown potential antimicrobial, antioxidant, anti-inflammatory, and antitumoral activities.[1] This guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and visual representations of the reaction pathways.

Core Synthesis Methodologies

The synthesis of this compound can be achieved through several established organic reactions. The most common and practical methods include the Perkin reaction, Knoevenagel condensation, Claisen-Schmidt condensation, a direct synthesis involving boron tribromide, and the Wittig reaction. Each method offers distinct advantages and disadvantages concerning yield, reaction conditions, and substrate scope.

Perkin Reaction

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids.[2][3] It involves the condensation of an aromatic aldehyde, in this case, 4-chlorobenzaldehyde, with an acid anhydride (acetic anhydride) in the presence of an alkali salt of the acid, such as sodium acetate, which acts as a base catalyst.[3][4][5]

Reaction Pathway:

Experimental Protocol:

A mixture of 4-chlorobenzaldehyde, acetic anhydride, and anhydrous sodium acetate is heated at 180°C for an extended period (e.g., 13 hours).[4] After the reaction is complete, the mixture is cooled and poured into water to precipitate the crude product. The solid is then filtered and washed with water. For purification, the crude product is dissolved in aqueous ammonia, and any remaining insoluble material is filtered off. The filtrate containing the ammonium salt of this compound is then acidified with a dilute strong acid, such as 3N sulfuric acid, to precipitate the pure this compound. The final product is collected by filtration and dried.[4]

Knoevenagel Condensation

The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.[6][7] The subsequent decarboxylation of the intermediate yields the α,β-unsaturated acid.[7][8][9]

Reaction Pathway:

Experimental Protocol:

To a mixture of 4-chlorobenzaldehyde (5 mmol), malonic acid (5 mmol), tetrabutylammonium bromide (TBAB, 2.5 mmol), and potassium carbonate (K2CO3, 2.5 mmol) in a beaker, 10 mL of distilled water is added.[10] The mixture is stirred and irradiated in a microwave oven (900 W) for a short period (typically a few minutes, monitored by TLC). After cooling, the reaction mixture is acidified with dilute HCl. The precipitated product is isolated by filtration, washed with water, and can be further purified by crystallization from a suitable solvent like a mixture of ethyl acetate and petroleum ether.[10]

Claisen-Schmidt Condensation followed by Haloform Reaction

The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen.[11][12] In this synthesis, 4-chlorobenzaldehyde is first condensed with acetone in the presence of a base to form 4-chloro-benzylideneacetone. This intermediate is then oxidized using a haloform reaction (e.g., with sodium hypochlorite) to yield this compound.

Experimental Workflow:

Experimental Protocol:

Step 1: Synthesis of 4-chlorobenzylideneacetone 4-chlorobenzaldehyde (0.47 mol) is dissolved in an excess of acetone (2 mol). A 1% NaOH solution (0.073 mol) is added slowly while maintaining the temperature between 20-30°C.[13] The mixture is shaken occasionally for 5 days. The crude product, 4-chlorobenzylideneacetone, separates as an organic phase.[13]

Step 2: Oxidation to this compound The crude intermediate is molten under a 2% NaOH solution at 50°C and then cooled to room temperature with vigorous stirring to form a suspension. A 12.5% sodium hypochlorite solution is added, and the mixture is stirred for an hour. The mixture is then incrementally heated to 100°C. After cooling, any undissolved organics are filtered off. The filtrate is acidified to pH 1 with 20% sulfuric acid and cooled on ice to precipitate the product. The solid is filtered and washed with cold water until the filtrate is neutral.[13]

Boron Tribromide Mediated Synthesis

A direct synthesis of cinnamic acids can be achieved from aromatic aldehydes and aliphatic carboxylic acids using boron tribromide as a reagent.[14] This method involves the formation of a triacyl borate intermediate.

Experimental Protocol:

Anhydrous acetic acid is placed in a three-necked flask and cooled with ice. A solution of boron tribromide in anhydrous benzene is added slowly over 30-40 minutes with stirring. The resulting solution is stirred at room temperature for one hour and then at 55-65°C for 5-6 hours. After cooling, 4-dimethylaminopyridine (4-DMAP), pyridine, and N-methyl-2-pyrolidinone (NMP) are added. The mixture is then heated to 180-190°C, and a solution of 4-chlorobenzaldehyde in NMP is added dropwise over 2-3 hours. The reaction is refluxed for 8-12 hours. After cooling, the mixture is poured into a 15% NaOH solution and stirred. The aqueous layer is separated and treated with 20% HCl to a pH of 1-2 to precipitate the this compound. The product is filtered, washed with cool water, and dried.[14]

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthesis methods described.

| Synthesis Method | Key Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |

| Perkin Reaction | 4-Chlorobenzaldehyde, Acetic Anhydride | Sodium Acetate | None (neat) | 180 | 13 h | ~80 | [4] |

| Knoevenagel Condensation | 4-Chlorobenzaldehyde, Malonic Acid | TBAB, K₂CO₃ | Water | Microwave (900 W) | Minutes | High | [10] |

| Claisen-Schmidt / Haloform | 4-Chlorobenzaldehyde, Acetone | NaOH, NaOCl | Acetone, Water | 20-100 | >5 days | 75 | [13] |

| Boron Tribromide Method | 4-Chlorobenzaldehyde, Acetic Acid | BBr₃, 4-DMAP, Pyridine | Benzene, NMP | 180-190 | 8-12 h | 80 | [14] |

Conclusion

The choice of synthetic method for this compound depends on factors such as available starting materials, desired yield, reaction time, and equipment. The Perkin reaction is a traditional method that provides good yields but requires high temperatures and long reaction times. The Knoevenagel condensation, particularly under microwave irradiation, offers a rapid and environmentally friendly alternative. The Claisen-Schmidt condensation followed by oxidation is a multi-step process but can achieve high purity and good yields. The boron tribromide method is a direct route with high yields but involves hazardous reagents and high temperatures. Each of these methods provides a viable pathway for the synthesis of this compound, a key intermediate for further chemical and pharmaceutical development.

References

- 1. This compound | 1615-02-7 [chemicalbook.com]

- 2. longdom.org [longdom.org]

- 3. byjus.com [byjus.com]

- 4. Page loading... [wap.guidechem.com]

- 5. SATHEE: Perkin Reaction Mechanism [sathee.iitk.ac.in]

- 6. asianpubs.org [asianpubs.org]

- 7. bepls.com [bepls.com]

- 8. Decarboxylation [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 12. synarchive.com [synarchive.com]

- 13. Sciencemadness Discussion Board - this compound synthesis without distillation - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. mdpi.com [mdpi.com]

The Core Mechanism of Action of 4-Chlorocinnamic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorocinnamic acid, a derivative of the naturally occurring phenylpropanoid cinnamic acid, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, focusing on its molecular targets and effects on key signaling pathways. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications.

Core Mechanisms of Action

The biological effects of this compound are multifaceted, stemming from its ability to interact with various molecular targets. The primary mechanisms of action identified to date include enzyme inhibition, disruption of microbial cell membrane synthesis, and modulation of cellular metabolism.

Enzyme Inhibition

This compound has been demonstrated to inhibit the activity of several key enzymes, contributing to its observed biological effects.

-

Tyrosinase Inhibition: this compound acts as an inhibitor of mushroom tyrosinase, an enzyme involved in melanin biosynthesis. It affects both the monophenolase and diphenolase activities of the enzyme.[1] The inhibition of tyrosinase is a key mechanism behind the investigation of cinnamic acid derivatives for applications in cosmetics and as anti-browning agents in the food industry.

-

Urease Inhibition: This compound has been identified as a potent inhibitor of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This inhibitory action is significant in the context of infections caused by urease-producing bacteria, such as Helicobacter pylori, where the enzyme's activity is a key virulence factor.

-

14α-Demethylase Inhibition: In the context of its antifungal activity, particularly against Candida species, this compound and its derivatives are suggested to act by inhibiting the enzyme 14α-demethylase.[2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.

Antimicrobial and Antifungal Activity

This compound exhibits a notable spectrum of antimicrobial and antifungal properties.

-

Antifungal Mechanism: The primary antifungal mechanism is attributed to the inhibition of 14α-demethylase, a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol. Ergosterol is a vital component of the fungal cell membrane, responsible for maintaining its integrity and fluidity. Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the cell membrane and inhibiting fungal growth.[2][3]

-

Antibacterial and Other Antimicrobial Effects: The compound has also shown activity against the bacterium Staphylococcus aureus and inhibits the mycelial growth of the plant pathogenic fungus Colletotrichum gloeosporioides.[1]

Modulation of Cellular Metabolism

A significant aspect of this compound's mechanism of action lies in its ability to interfere with central metabolic pathways.

-

Inhibition of Mitochondrial Pyruvate Carrier (MPC): Cinnamic acid and its derivatives are known inhibitors of the mitochondrial pyruvate carrier (MPC), a protein complex responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[4][5][6] This transport is a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. By blocking the MPC, this compound can effectively uncouple these pathways, leading to a decrease in mitochondrial respiration and a shift towards glycolysis. This mechanism is thought to underlie its potential effects on glucose homeostasis and its anticancer properties.

-

Impact on Gluconeogenesis: By inhibiting the entry of pyruvate into the mitochondria, this compound can indirectly inhibit gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates such as pyruvate and lactate. This effect has implications for its potential use in metabolic disorders.

Anticonvulsant Activity

This compound has demonstrated anticonvulsant properties in preclinical models. It has been shown to be effective against seizures induced by pentylenetetrazol in mice, suggesting a potential role in the modulation of neuronal excitability.[1][7]

Cytotoxic and Potential Anticancer Effects

While data specifically for this compound is limited, cinnamic acid and its derivatives have shown cytotoxic effects against various cancer cell lines.[8][9] The proposed mechanism for these anticancer effects is multifaceted and may involve the induction of cell cycle arrest and the modulation of metabolic pathways, such as the inhibition of mitochondrial pyruvate transport, which is crucial for the energy metabolism of many cancer cells.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of this compound and its derivatives.

| Target Enzyme | Organism/Source | Parameter | Value | Reference |

| Tyrosinase (monophenolase) | Mushroom | IC50 | 0.477 mM | [1] |

| Tyrosinase (diphenolase) | Mushroom | IC50 | 0.229 mM | [1] |

| Urease | Jack Bean / H. pylori | IC50 | Potent Inhibition Noted |

| Organism/Cell Line | Activity | Parameter | Value | Reference |

| Colletotrichum gloeosporioides | Mycelial Growth Inhibition | - | ~65% at 0.5 mg/mL | [1] |

| MRC-5 fibroblasts | Cytotoxicity | IC50 | >100 µg/mL | [1] |

| Kunming mice | Anticonvulsant | Dose | 100-300 mg/kg (i.p.) | [1] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.

Enzyme Inhibition Assays

a) Tyrosinase Inhibition Assay

-

Principle: The assay measures the inhibition of mushroom tyrosinase activity by monitoring the formation of dopachrome from the oxidation of L-DOPA.

-

Procedure:

-

A reaction mixture is prepared containing phosphate buffer (pH 6.8), mushroom tyrosinase solution, and varying concentrations of this compound.

-

The mixture is pre-incubated at a controlled temperature.

-

The reaction is initiated by the addition of L-DOPA as the substrate.

-

The increase in absorbance at 475 nm due to the formation of dopachrome is monitored over time using a spectrophotometer.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

b) Urease Inhibition Assay (Berthelot Method)

-

Principle: This colorimetric assay quantifies the amount of ammonia produced from the urease-catalyzed hydrolysis of urea.

-

Procedure:

-

A reaction mixture containing urease enzyme, phosphate buffer, and different concentrations of this compound is prepared.

-

The mixture is incubated to allow for inhibitor-enzyme interaction.

-

Urea solution is added to start the enzymatic reaction.

-

After a defined incubation period, the reaction is stopped.

-

Phenol-hypochlorite reagent (Berthelot's reagent) is added, which reacts with the ammonia produced to form a stable blue-colored indophenol complex.

-

The absorbance of the solution is measured at approximately 630 nm.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

-

Antimicrobial Susceptibility Testing

a) Minimum Inhibitory Concentration (MIC) Assay

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Procedure:

-

A serial dilution of this compound is prepared in a suitable growth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test microorganism (e.g., Candida albicans).

-

Positive (microorganism with no inhibitor) and negative (medium only) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

Cellular Metabolism Assays

a) Mitochondrial Pyruvate Carrier (MPC) Inhibition Assay

-

Principle: This assay measures the effect of the inhibitor on pyruvate-driven respiration in isolated mitochondria.

-

Procedure:

-

Mitochondria are isolated from a suitable source (e.g., rat liver or heart) by differential centrifugation.

-

The isolated mitochondria are suspended in a respiration buffer in an oxygen electrode chamber (e.g., a Clark-type electrode).

-

The basal respiration rate is measured.

-

Pyruvate and a source of malate (to prime the TCA cycle) are added to initiate pyruvate-dependent respiration, and the rate of oxygen consumption is recorded.

-

Different concentrations of this compound are added, and the change in the rate of oxygen consumption is measured to determine the inhibitory effect.

-

Control experiments with other mitochondrial substrates (e.g., succinate or glutamate) are performed to ensure the specificity of inhibition to pyruvate transport.

-

In Vivo Assays

a) Pentylenetetrazol (PTZ)-Induced Seizure Model

-

Principle: This is a widely used animal model to screen for anticonvulsant drugs. PTZ is a GABA-A receptor antagonist that induces seizures.

-

Procedure:

-

Animals (e.g., mice) are divided into control and treatment groups.

-

The treatment groups receive different doses of this compound (e.g., via intraperitoneal injection).

-

The control group receives the vehicle.

-

After a specific pre-treatment time, a convulsant dose of PTZ is administered to all animals.

-

The animals are observed for the onset and severity of seizures (e.g., latency to the first seizure, duration of tonic-clonic seizures, and mortality rate).

-

The anticonvulsant effect is determined by the ability of the compound to delay the onset of seizures, reduce their severity, or protect against mortality.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Inhibition of Mitochondrial Pyruvate Transport by this compound.

Caption: Antifungal Mechanism via Inhibition of Ergosterol Biosynthesis.

Caption: General Workflow for Enzyme Inhibition Assay.

Conclusion

This compound exhibits a range of biological activities stemming from its interaction with multiple molecular targets. Its ability to inhibit key enzymes involved in microbial survival and metabolism, coupled with its modulation of central metabolic pathways in mammalian cells, underscores its potential for further investigation in various therapeutic areas. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals to explore the full potential of this intriguing molecule. Further studies are warranted to fully elucidate the structure-activity relationships, optimize its efficacy and safety profiles, and explore its therapeutic applications in greater detail.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fifty years of the mitochondrial pyruvate carrier: New insights into its structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] The mitochondrial pyruvate carrier. Kinetics and specificity for substrates and inhibitors. | Semantic Scholar [semanticscholar.org]

- 4. Advances in the Development of Mitochondrial Pyruvate Carrier Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Hepatic Mitochondrial Pyruvate Carrier as a Regulator of Systemic Metabolism and a Therapeutic Target for Treating Metabolic Disease [mdpi.com]

- 7. Anticonvulsant Activity of Halogen-Substituted Cinnamic Acid Derivatives and Their Effects on Glycosylation of PTZ-Induced Chronic Epilepsy in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

The Synthesis and Characterization of 4-Chlorocinnamic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and potential biological activities of 4-chlorocinnamic acid derivatives. Cinnamic acid and its analogues are a well-established class of compounds with a wide range of pharmacological properties, and the introduction of a chlorine atom at the 4-position of the phenyl ring can significantly modulate this activity. This document details various synthetic methodologies, presents characterization data in a structured format, and explores the mechanistic basis of their biological action through signaling pathway diagrams.

Synthesis of this compound and its Derivatives

The core structure, this compound, can be synthesized through several established methods, including the Perkin, Knoevenagel, and Heck reactions. Subsequent derivatization, primarily at the carboxylic acid moiety, can be achieved through esterification and amidation reactions.

Synthesis of this compound

1.1.1. Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde (4-chlorobenzaldehyde) with an acid anhydride (acetic anhydride) in the presence of an alkali salt of the acid (sodium acetate).

Experimental Protocol: Perkin Reaction

-

A mixture of 4-chlorobenzaldehyde (10.0 g, 71.1 mmol), acetic anhydride (15.0 g, 147 mmol), and anhydrous sodium acetate (6.0 g, 73.1 mmol) is heated at 180°C for 5 hours.

-

The reaction mixture is then poured into water, and the product is isolated by steam distillation to remove unreacted 4-chlorobenzaldehyde.

-

The resulting solution is decolorized with charcoal and filtered.

-

Acidification of the filtrate with hydrochloric acid precipitates this compound.

-

The crude product is recrystallized from hot water or aqueous ethanol to yield pure this compound.

1.1.2. Knoevenagel Condensation

The Knoevenagel condensation provides an alternative route, reacting an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like pyridine or piperidine.

Experimental Protocol: Knoevenagel Condensation

-

A mixture of 4-chlorobenzaldehyde (10.0 g, 71.1 mmol), malonic acid (11.0 g, 106 mmol), and pyridine (5 mL) in ethanol (50 mL) is refluxed for 4-6 hours.

-

The reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and then recrystallized from a suitable solvent to afford pure this compound.

1.1.3. Heck Reaction

The Heck reaction offers a modern and efficient method for the synthesis of substituted alkenes. It involves the palladium-catalyzed coupling of an aryl halide (4-chloroiodobenzene or 4-chlorobromobenzene) with an alkene (acrylic acid).

Experimental Protocol: Heck Reaction (Adapted from general procedures)

-

To a reaction vessel, add 4-iodobenzaldehyde (1.0 mmol), acrylic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), triphenylphosphine (PPh₃, 0.04 mmol), and a base such as triethylamine (2.0 mmol) in a suitable solvent like dimethylformamide (DMF, 10 mL).

-

The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Synthesis of this compound Derivatives

1.2.1. Esterification

Ester derivatives of this compound can be readily prepared via Fischer esterification, Steglich esterification, or the Mitsunobu reaction.[1]

Experimental Protocol: Fischer Esterification (General Procedure) [1]

-

To a solution of this compound (0.1 g, 0.547 mmol) in 20 mL of the desired alcohol, slowly add 0.2 mL of concentrated sulfuric acid.[1]

-

Reflux the reaction mixture with magnetic stirring for 3-24 hours, monitoring by TLC.[1]

-

Partially evaporate the solvent under reduced pressure.

-

Add 15 mL of distilled water and extract with ethyl acetate (3 x 10 mL).[1]

-

The combined organic layers are washed, dried, and concentrated to yield the ester derivative.

Experimental Protocol: Steglich Esterification (for Ester 12) [1]

-

Dissolve this compound (0.1 g, 0.547 mmol), 4-(dimethylamino)pyridine (DMAP) (0.00669 g, 0.0547 mmol), and lauryl alcohol (0.245 mL, 1.095 mmol) in dichloromethane (4 mL).[1]

-

Add a solution of dicyclohexylcarbodiimide (DCC) (0.124 g, 0.602 mmol) in dichloromethane (6 mL) dropwise.[1]

-

Stir the reaction at room temperature for 72 hours, monitoring by TLC.[1]

-

Filter the reaction mixture and extract the filtrate with 10 mL of distilled water and dichloromethane (3 x 10 mL).[1]

-

Treat the organic phase with 5% hydrochloric acid solution (10 mL), wash, dry, and concentrate to obtain the product.[1]

Experimental Protocol: Mitsunobu Reaction (for Ester 11) [1]

-

Solubilize this compound (0.1 g, 0.547 mmol) and perillyl alcohol (0.09 mL, 0.547 mmol) in 2 mL of tetrahydrofuran (THF).[1]

-

Cool the mixture to 0°C with magnetic stirring for about 30 minutes.[1]

-

Add diisopropyl azodicarboxylate (0.12 mL, 0.55 mmol) and triphenylphosphine (0.144 g, 0.547 mmol) and continue stirring at room temperature for 72 hours, monitoring by TLC.[1]

-

Partially evaporate the solvent and extract with 10 mL of distilled water and ethyl acetate (3 x 10 mL).[1]

-

The combined organic layers are washed, dried, and concentrated to give the desired ester.[1]

Characterization of this compound Derivatives

The synthesized derivatives are typically characterized by determining their physical constants and using various spectroscopic techniques.

Table 1: Physical and Spectroscopic Data for Selected 4-Chlorocinnamate Esters [1]

| Compound | Derivative Name | Yield (%) | m.p. (°C) | IR (KBr, cm⁻¹) (Selected Peaks) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 1 | Methyl 4-chlorocinnamate | 97.6 | 71-72 | 3035, 2949, 1705, 1631, 1431, 1273, 1166 | 7.61 (d, J=16.0 Hz, 1H), 7.43 (d, J=7.8 Hz, 2H), 7.33 (d, J=7.8 Hz, 2H), 6.38 (d, J=16.0 Hz, 1H), 3.79 (s, 3H) | 167.1, 143.4, 136.2, 132.8, 129.3, 129.1, 118.2, 51.8 |

Biological Activity and Signaling Pathways

Derivatives of this compound have shown promising antimicrobial, particularly antifungal, activity. The proposed mechanism of action for their antifungal properties involves the inhibition of the enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.[1] Furthermore, cinnamic acid derivatives have been investigated as inhibitors of oncogenic protein kinases, such as JAK2, which could have implications for cancer therapy.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The fungal cell membrane's integrity is dependent on ergosterol. The enzyme 14α-demethylase plays a key role in the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell membrane function and inhibiting growth.

Caption: Inhibition of the ergosterol biosynthesis pathway.

Potential Anticancer Activity: Inhibition of the JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, regulating genes involved in cell proliferation, differentiation, and survival. Aberrant activation of the JAK/STAT pathway is implicated in various cancers. Some cinnamic acid derivatives have been identified as potential inhibitors of JAK2, a key kinase in this pathway.

Caption: Inhibition of the JAK/STAT signaling pathway.

Conclusion

This compound derivatives represent a versatile class of compounds with significant potential in the development of new therapeutic agents. The synthetic routes to these compounds are well-established and offer flexibility for the generation of diverse chemical libraries. The characterization of these derivatives provides crucial information for structure-activity relationship studies. Their demonstrated biological activities, particularly their antifungal and potential anticancer properties, warrant further investigation. The elucidation of their mechanisms of action, such as the inhibition of 14α-demethylase and the JAK/STAT pathway, provides a rational basis for the design of more potent and selective drug candidates. This guide serves as a comprehensive resource for researchers and professionals engaged in the exploration of this compound derivatives for drug discovery and development.

References

Solubility Profile of 4-Chlorocinnamic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chlorocinnamic acid. Due to a lack of extensive published quantitative data for this compound in a wide range of organic solvents, this document focuses on providing a detailed framework for understanding its solubility profile. This includes qualitative solubility information, a comprehensive experimental protocol for determining solubility based on established methods for similar compounds, and a visual representation of the experimental workflow.

Introduction to this compound

This compound is an organochlorine compound derived from trans-cinnamic acid, with a chlorine substituent at the 4-position of the phenyl ring. It is a white to off-white crystalline powder.[1] Understanding its solubility in various solvents is crucial for its application in pharmaceutical research, drug development, and materials science, as solubility directly impacts formulation, bioavailability, and reaction kinetics.

Qualitative Solubility Profile

Based on available data, this compound exhibits solubility in a range of organic solvents. It is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO), Ethyl Acetate, and Methanol.[1] Other sources indicate its solubility in Chloroform, Dichloromethane, and Acetone.[2]

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Ethyl Acetate | Slightly Soluble |

| Methanol | Slightly Soluble |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Acetone | Soluble |

Note: This table represents qualitative data and "soluble" or "slightly soluble" are not precise quantitative measures.

Quantitative Solubility Data

A comprehensive search of scientific literature did not yield specific quantitative solubility data (e.g., mole fraction solubility at various temperatures) for this compound in a wide array of organic solvents. However, detailed studies on the solubility of its isomer, 2-Chlorocinnamic acid, are available and provide a valuable reference point. For instance, the solubility of 2-Chlorocinnamic acid has been determined in 16 different pure organic solvents, including alcohols, esters, and ketones, at temperatures ranging from 272.15 K to 321.55 K using the gravimetric method.[3] This suggests that similar experimental approaches can be readily applied to determine the precise solubility profile of this compound.

Experimental Protocol for Solubility Determination: Gravimetric Method

The following is a detailed experimental protocol for determining the solubility of this compound in various solvents. This method is based on the well-established gravimetric method, which has been successfully used for analogous compounds like 2-Chlorocinnamic acid.[3]

Materials and Apparatus

-

Solute: this compound (high purity)

-

Solvents: A range of high-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, etc.)

-

Apparatus:

-

Analytical balance (±0.0001 g accuracy)

-

Thermostatic shaker bath with temperature control (±0.1 K)

-

Jacketed glass equilibrium cells or vials

-

Magnetic stirrers and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

-

Desiccator

-

Procedure

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known mass of the selected solvent in a jacketed glass vial.

-

The vial is sealed to prevent solvent evaporation.

-

The mixture is placed in a thermostatic shaker bath set to the desired temperature.

-

The solution is continuously agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration remains constant.

-

-

Sample Withdrawal and Filtration:

-

After reaching equilibrium, the stirring is stopped, and the solution is allowed to stand for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

A sample of the clear supernatant is withdrawn using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation or dissolution during sampling.

-

The withdrawn sample is immediately filtered through a syringe filter (also at the experimental temperature) into a pre-weighed container.

-

-

Gravimetric Analysis:

-

The mass of the filtered solution is accurately determined using an analytical balance.

-

The solvent is then evaporated from the container in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound.

-

The container with the dried solute is cooled in a desiccator and then weighed.

-

The process of drying, cooling, and weighing is repeated until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mole fraction solubility (x) of this compound is calculated using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where:

-

m₁ is the mass of the dissolved this compound.

-

M₁ is the molar mass of this compound.

-

m₂ is the mass of the solvent.

-

M₂ is the molar mass of the solvent.

-

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the gravimetric method.

References

Methodological & Application

Application Notes and Protocols for 4-Chlorocinnamic Acid as a Tyrosinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorocinnamic acid is a derivative of cinnamic acid that has demonstrated inhibitory effects on tyrosinase, the key enzyme responsible for melanin biosynthesis. This property makes it a compound of interest for applications in cosmetics, medicine, and agriculture, particularly in the development of skin whitening agents and anti-browning compounds. These application notes provide detailed protocols for evaluating the efficacy of this compound as a tyrosinase inhibitor through in vitro enzymatic and cell-based assays.

Quantitative Data Summary

The inhibitory potential of this compound against mushroom tyrosinase has been quantified, providing key metrics for its efficacy. The half-maximal inhibitory concentration (IC50) values for both the monophenolase and diphenolase activities of the enzyme are summarized below.

| Enzyme Activity | Substrate | IC50 of this compound (mM) |

| Monophenolase | L-Tyrosine | 0.477 |

| Diphenolase | L-DOPA | 0.229 |

Experimental Protocols

Mushroom Tyrosinase Activity Assay

This protocol outlines the in vitro assessment of this compound's ability to inhibit the enzymatic activity of mushroom tyrosinase.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

This compound

-

Sodium Phosphate Buffer (0.1 M, pH 6.8)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in sodium phosphate buffer.

-

Prepare a stock solution of L-DOPA in sodium phosphate buffer.

-

Prepare a stock solution of this compound in DMSO. Further dilute with sodium phosphate buffer to achieve a range of test concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

-

-

Assay Protocol:

-

In a 96-well plate, add 20 µL of mushroom tyrosinase solution.

-

Add 30 µL of various concentrations of this compound solution or a positive control (e.g., Kojic acid). For the negative control, add buffer.

-

Add 210 µL of sodium phosphate buffer.

-

Incubate the plate at 25°C for 10 minutes.

-

To initiate the reaction, add 40 µL of L-DOPA solution to each well.

-

Immediately measure the absorbance at 490 nm using a microplate reader. Take readings every minute for 20-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percentage of tyrosinase inhibition for each concentration of this compound using the following formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100

-

Plot the percentage inhibition against the concentration of this compound to determine the IC50 value.

-

Cell-Based Melanin Content Assay

This protocol describes the evaluation of this compound's effect on melanin production in B16F10 melanoma cells.

Materials:

-

B16F10 mouse melanoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

α-Melanocyte-Stimulating Hormone (α-MSH)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Sodium hydroxide (NaOH)

-

DMSO

-

6-well plates

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed B16F10 cells in 6-well plates at a density of 1x10^5 cells/well and incubate for 24 hours.

-

To stimulate melanin production, treat the cells with α-MSH (e.g., 100 nM) for 24 hours.

-

After stimulation, replace the medium with fresh medium containing various non-toxic concentrations of this compound and incubate for another 48-72 hours.

-

-

Melanin Extraction:

-

Wash the cells with PBS and harvest them using Trypsin-EDTA.

-

Centrifuge the cell suspension to obtain a cell pellet.

-

Dissolve the cell pellet in 1 N NaOH containing 10% DMSO.

-

Incubate at 80°C for 1 hour to solubilize the melanin.

-

-

Quantification:

-

Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.

-

The melanin content can be normalized to the total protein content of the cells, which can be determined from a parallel set of cell lysates using a BCA protein assay.

-

Cytotoxicity Assay (MTT Assay)

This protocol is essential to ensure that the reduction in melanin content is due to the inhibitory effect of this compound on melanogenesis and not due to cytotoxicity.

Materials:

-

B16F10 mouse melanoma cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed B16F10 cells in a 96-well plate at a density of 5x10^3 cells/well and incubate for 24 hours.

-

Treat the cells with the same concentrations of this compound used in the melanin content assay and incubate for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

-

Visualizations

Caption: Experimental workflow for evaluating this compound as a tyrosinase inhibitor.

Caption: Mechanism of uncompetitive inhibition of tyrosinase by this compound.

Caption: Simplified melanogenesis pathway showing the point of inhibition by this compound.

Application Notes and Protocols: Antifungal Applications of Novel 4-Chlorocinnamic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. Cinnamic acid and its derivatives have been identified as a promising class of natural products with a broad spectrum of biological activities, including antifungal properties.[1][2][3] This document provides detailed application notes and protocols for the investigation of novel 4-chlorocinnamic acid esters as potential antifungal agents. The focus is on their synthesis, in vitro evaluation against pathogenic yeasts, and the proposed mechanism of action. The information presented here is primarily based on the findings of de Farias et al. (2019), who conducted a comprehensive study on a series of these esters.[1][2][3]

Data Presentation: In Vitro Antifungal Activity

The antifungal activity of a series of twelve this compound esters was evaluated against several clinically relevant Candida species. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) were determined to assess the fungistatic and fungicidal potential of these compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Esters against Candida Species (μmol/mL) [1][2][3]

| Compound | R Group | C. albicans ATCC 90028 | C. glabrata ATCC 90030 | C. krusei ATCC 34125 | C. guilliermondii 207 |

| 1 | Methyl | 5.09 | >5.09 | >5.09 | >5.09 |

| 2 | Ethyl | 4.75 | >4.75 | >4.75 | >4.75 |

| 3 | Propyl | >4.46 | >4.46 | >4.46 | >4.46 |

| 4 | Methoxyethyl | 0.13 | 0.13 | 0.13 | 0.06 |

| 5 | Butyl | >4.19 | >4.19 | >4.19 | >4.19 |

| 6 | Isopentyl | 3.96 | >3.96 | >3.96 | >3.96 |

| 7 | Benzyl | >3.90 | >3.90 | >3.90 | >3.90 |

| 8 | 4-Methylbenzyl | 3.67 | >3.67 | >3.67 | >3.67 |

| 9 | 4-Methoxybenzyl | >3.49 | >3.49 | >3.49 | >3.49 |

| 10 | 4-Chlorobenzyl | >3.39 | >3.39 | >3.39 | >3.39 |

| 11 | Perillyl | 1.58 | 0.024 | 0.024 | 0.024 |

| 12 | Dodecyl | 2.85 | >2.85 | >2.85 | >2.85 |

| Nystatin | - | 0.005 | 0.005 | 0.005 | 0.005 |

Data extracted from de Farias et al. (2019).[1][2][3]

Table 2: Minimum Fungicidal Concentration (MFC) of this compound Esters against Candida albicans ATCC 90028 [1]

| Compound | R Group | MFC (μmol/mL) | MFC/MIC Ratio | Interpretation |

| 1 | Methyl | >5.09 | - | - |

| 2 | Ethyl | >4.75 | - | - |

| 6 | Isopentyl | >3.96 | - | - |

| 8 | 4-Methylbenzyl | >3.67 | - | - |

| 11 | Perillyl | 3.16 | 2 | Fungicidal |

| 12 | Dodecyl | 5.70 | 2 | Fungicidal |

Data extracted from de Farias et al. (2019). An MFC/MIC ratio of ≤ 4 is considered indicative of fungicidal activity.[1]

Experimental Protocols

Protocol 1: General Synthesis of this compound Esters

This protocol describes various methods for the synthesis of this compound esters, adapted from de Farias et al. (2019).[1]

A. Fischer Esterification (for simple alkyl esters)

-

Dissolve this compound (1.0 eq) in the corresponding alcohol (e.g., methanol, ethanol), which also serves as the solvent.

-

Slowly add concentrated sulfuric acid (catalytic amount, e.g., 2-3 drops) to the solution.

-

Reflux the reaction mixture for 3-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and reduce the solvent volume by approximately half under reduced pressure.

-

Add distilled water to the residue and extract the ester with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography on silica gel if necessary.

B. Alkyl Halide Esterification

-

Dissolve this compound (1.0 eq) in a polar aprotic solvent such as acetone.

-

Add triethylamine (4.0 eq) and the corresponding alkyl halide (1.03 eq).

-

Reflux the reaction mixture for 24-48 hours, monitoring by TLC.

-

After completion, evaporate the solvent under reduced pressure.

-

Add distilled water to the residue and extract the product with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to yield the crude ester, which can be further purified by column chromatography.

C. Mitsunobu Reaction (for specific alcohols like perillyl alcohol)

-

Dissolve this compound (1.0 eq) and the desired alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the mixture to 0 °C in an ice bath.

-

Add diisopropyl azodicarboxylate (DIAD) (1.01 eq) and triphenylphosphine (1.0 eq) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 72 hours, monitoring by TLC.

-

Remove the solvent under reduced pressure.

-

Add distilled water and extract the product with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography.

D. Steglich Esterification (for long-chain alcohols)

-

Dissolve this compound (1.0 eq), the alcohol (2.0 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) in anhydrous dichloromethane (DCM).

-

Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM dropwise to the mixture.

-

Stir the reaction at room temperature for 72 hours, monitoring by TLC.

-

Filter the reaction mixture to remove the dicyclohexylurea precipitate.

-